molecular formula C12H15NO2 B13325557 Rel-methyl (2S,3S)-3-phenylpyrrolidine-2-carboxylate

Rel-methyl (2S,3S)-3-phenylpyrrolidine-2-carboxylate

Cat. No.: B13325557
M. Wt: 205.25 g/mol
InChI Key: RSBPLPJKAAQLFC-QWRGUYRKSA-N
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Description

Rel-methyl (2S,3S)-3-phenylpyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (2S,3S)-3-phenylpyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with a phenyl-containing reagent under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the synthesis might involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (2S,3S)-3-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-methyl (2S,3S)-3-phenylpyrrolidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-methyl (2S,3S)-3-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Rel-methyl (2S,3S)-3-phenylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

    Troparil: A stimulant compound that acts as a dopamine reuptake inhibitor.

    Cocaine: A well-known stimulant with similar structural features but different pharmacological properties.

    Methylphenidate: Another stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (2S,3S)-3-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1

InChI Key

RSBPLPJKAAQLFC-QWRGUYRKSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H](CCN1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1C(CCN1)C2=CC=CC=C2

Origin of Product

United States

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